molecular formula C20H27IN2 B14680575 4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide CAS No. 37652-55-4

4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide

Cat. No.: B14680575
CAS No.: 37652-55-4
M. Wt: 422.3 g/mol
InChI Key: RDJVJAOBILOUQH-UHFFFAOYSA-M
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Description

1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Phenylmethyl Groups: The phenylmethyl groups are introduced through a reaction with benzyl halides. This step involves the nucleophilic substitution of the halide by the piperazine nitrogen atoms.

    Methylation: The final step involves the methylation of the piperazine nitrogen atoms using iodomethane. This reaction is typically carried out under basic conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl groups, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of partially or fully reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Benzyl alcohols, benzaldehydes.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine: Similar structure but without the iodomethane component.

    4-(2-Benzylbenzyl)-1-methylpiperazine: Another piperazine derivative with similar structural features.

Uniqueness

1-Methyl-4-((2-(phenylmethyl)phenyl)methyl)piperazine compound with iodomethane is unique due to the presence of the iodomethane component, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

37652-55-4

Molecular Formula

C20H27IN2

Molecular Weight

422.3 g/mol

IUPAC Name

4-[(2-benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium;iodide

InChI

InChI=1S/C20H27N2.HI/c1-22(2)14-12-21(13-15-22)17-20-11-7-6-10-19(20)16-18-8-4-3-5-9-18;/h3-11H,12-17H2,1-2H3;1H/q+1;/p-1

InChI Key

RDJVJAOBILOUQH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN(CC1)CC2=CC=CC=C2CC3=CC=CC=C3)C.[I-]

Origin of Product

United States

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